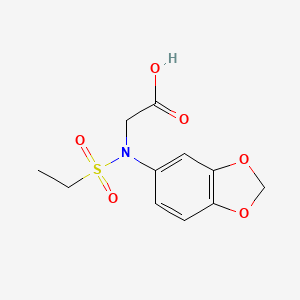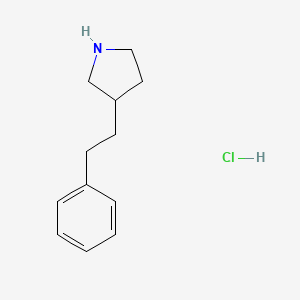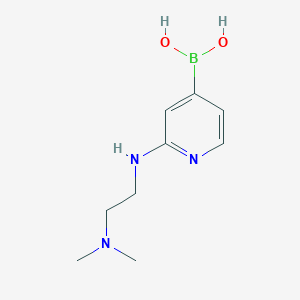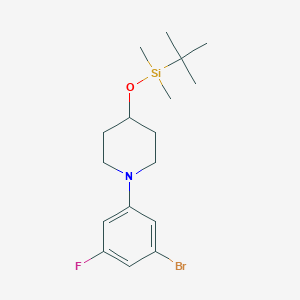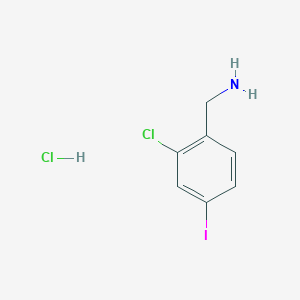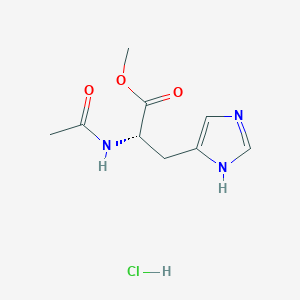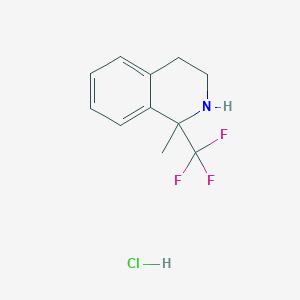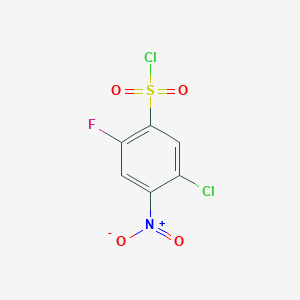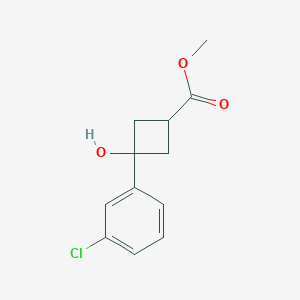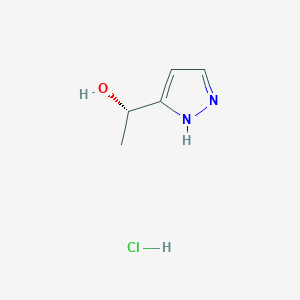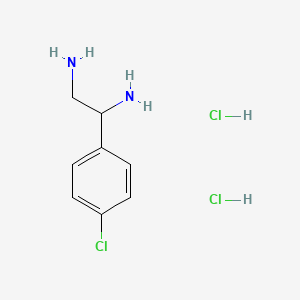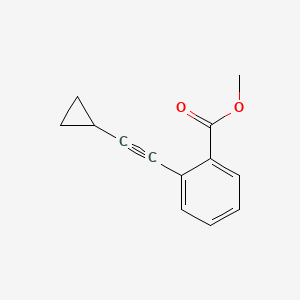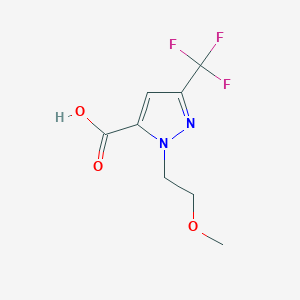![molecular formula C12H16BFN2O3 B1472976 [4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid CAS No. 1449135-54-9](/img/no-structure.png)
[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid” is a boronic acid derivative. It has a molecular weight of 248.09 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves Suzuki–Miyaura coupling . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this method is due to its mild and functional group-tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Applications De Recherche Scientifique
Optical Modulation and Sensor Development
Phenyl boronic acids, including derivatives with fluorine substituents, have been demonstrated to play a significant role in optical modulation and sensor development. For example, these compounds have been used to create aqueous dispersions of single-walled carbon nanotubes (SWNTs) that respond to saccharide binding by quenching near-infrared fluorescence. This application is particularly relevant for saccharide recognition, indicating a potential for the development of advanced sensors for biological and environmental monitoring (Mu et al., 2012).
Synthesis and Structural Analysis
Research has also focused on the synthesis and crystal structure analysis of amino-3-fluorophenyl boronic acids. These studies provide insights into the chemical behavior and potential applications of these compounds in creating glucose sensing materials, demonstrating their importance in the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).
Organic Synthesis Applications
Fluorescence Quenching and Analytical Chemistry
Fluoro-substituted phenylboronic acids have been used in fluorescence quenching studies, which are critical in analytical chemistry for detecting various analytes. These studies have shown how the structural properties of boronic acid derivatives can influence their fluorescence quenching behavior, providing a basis for the development of new fluorescent sensors (Geethanjali et al., 2015).
Influence on Phenylboronic Compounds' Properties
Investigations into the influence of fluorine substituents on the properties of phenylboronic compounds have revealed how these modifications affect their acidity, hydrolytic stability, and spectroscopic properties. Such research is vital for designing boronic acids and their derivatives for specific applications in materials science, biology, and medicine (Gozdalik et al., 2017).
Propriétés
Numéro CAS |
1449135-54-9 |
|---|---|
Nom du produit |
[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid |
Formule moléculaire |
C12H16BFN2O3 |
Poids moléculaire |
266.08 g/mol |
Nom IUPAC |
[4-fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BFN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3 |
Clé InChI |
MUCDVOJGMDHXTG-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |
SMILES canonique |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



